2'-Methoxy-4'-(trifluoromethoxy)acetophenone is an aromatic ketone characterized by the presence of both methoxy and trifluoromethoxy functional groups. Its molecular formula is C10H9F3O3, and it has a molecular weight of approximately 234.17 g/mol . The trifluoromethoxy group imparts unique electronic properties that can influence the compound's reactivity and biological activity.
Research on the biological activity of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone indicates potential pharmacological properties. Compounds with similar structures have shown antimicrobial, anti-inflammatory, and anticancer activities. The trifluoromethoxy group is known to modulate biological activity by influencing lipid solubility and membrane permeability, which could enhance therapeutic efficacy .
Several methods have been proposed for synthesizing 2'-Methoxy-4'-(trifluoromethoxy)acetophenone:
2'-Methoxy-4'-(trifluoromethoxy)acetophenone has several applications across different fields:
Interaction studies are crucial for understanding how 2'-Methoxy-4'-(trifluoromethoxy)acetophenone interacts with biological systems. Preliminary research suggests that it may interact with various enzymes and receptors, potentially influencing metabolic pathways. Further studies are needed to elucidate these interactions fully and assess their implications for pharmacology and toxicology .
Several compounds share structural similarities with 2'-Methoxy-4'-(trifluoromethoxy)acetophenone. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2'-Methyl-4'-(trifluoromethoxy)acetophenone | C10H9F3O2 | Methyl group instead of methoxy |
4'-Methoxy-2,2,2-trifluoroacetophenone | C9H7F3O2 | Different position of methoxy group |
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone | C9H7F3O3 | Hydroxy group instead of methoxy |
4'-(Trifluoromethoxy)acetophenone | C9H7F3O | Lacks additional methoxy group |
The presence of both methoxy and trifluoromethoxy groups in 2'-Methoxy-4'-(trifluoromethoxy)acetophenone distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.